molecular formula C18H16N4O2 B14924228 1-methyl-N,N'-diphenyl-1H-pyrazole-4,5-dicarboxamide

1-methyl-N,N'-diphenyl-1H-pyrazole-4,5-dicarboxamide

Cat. No.: B14924228
M. Wt: 320.3 g/mol
InChI Key: ZHGOQPFOOIIPHU-UHFFFAOYSA-N
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Description

1-METHYL-N~4~,N~5~-DIPHENYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of 1-METHYL-N~4~,N~5~-DIPHENYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of catalysts such as nickel or palladium to facilitate the cyclization process .

In industrial settings, the production of this compound may involve multi-step synthesis routes that ensure high yield and purity. The process may include the use of solvents like toluene or xylene and the careful control of reaction temperatures and times to optimize the formation of the desired product .

Chemical Reactions Analysis

1-METHYL-N~4~,N~5~-DIPHENYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-METHYL-N~4~,N~5~-DIPHENYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of 1-METHYL-N~4~,N~5~-DIPHENYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

1-METHYL-N~4~,N~5~-DIPHENYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE can be compared to other pyrazole derivatives, such as:

The uniqueness of 1-METHYL-N~4~,N~5~-DIPHENYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

2-methyl-3-N,4-N-diphenylpyrazole-3,4-dicarboxamide

InChI

InChI=1S/C18H16N4O2/c1-22-16(18(24)21-14-10-6-3-7-11-14)15(12-19-22)17(23)20-13-8-4-2-5-9-13/h2-12H,1H3,(H,20,23)(H,21,24)

InChI Key

ZHGOQPFOOIIPHU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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